Cas no 1209166-91-5 (N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine)

N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine structure
1209166-91-5 structure
Product Name:N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine
CAS No:1209166-91-5
MF:C16H25N5O3
MW:335.401403188705
CID:6075012
PubChem ID:45503348
Update Time:2025-07-10

N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine
    • 4-N-cyclohexyl-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
    • 2,4-Pyrimidinediamine, N4-cyclohexyl-6-methyl-5-nitro-N2-[(tetrahydro-2-furanyl)methyl]-
    • AKOS024255434
    • SR-01000924504-1
    • N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
    • 1209166-91-5
    • N4-cyclohexyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
    • F5736-0323
    • SR-01000924504
    • VU0519361-1
    • Inchi: 1S/C16H25N5O3/c1-11-14(21(22)23)15(19-12-6-3-2-4-7-12)20-16(18-11)17-10-13-8-5-9-24-13/h12-13H,2-10H2,1H3,(H2,17,18,19,20)
    • InChI Key: BMMOGHHHEYEAFE-UHFFFAOYSA-N
    • SMILES: C1(NCC2CCCO2)=NC(C)=C([N+]([O-])=O)C(NC2CCCCC2)=N1

Computed Properties

  • Exact Mass: 335.19573968g/mol
  • Monoisotopic Mass: 335.19573968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Predicted)
  • Boiling Point: 546.5±60.0 °C(Predicted)
  • pka: 4.50±0.10(Predicted)

N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine Pricemore >>

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N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine Related Literature

Additional information on N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine

Comprehensive Overview of N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine (CAS No. 1209166-91-5)

The compound N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine (CAS No. 1209166-91-5) is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, including the cyclohexyl and oxolan-2-yl moieties, make it a promising candidate for various applications. This article delves into the properties, potential uses, and current research trends surrounding this compound, while addressing common queries and industry trends.

One of the most frequently searched questions regarding N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine is its role in drug discovery. Recent studies highlight its potential as a kinase inhibitor, a class of compounds that are pivotal in targeting signaling pathways involved in various diseases. The presence of the nitro and methyl groups in its structure enhances its binding affinity to specific biological targets, making it a subject of interest for researchers exploring novel therapeutics.

Another area of interest is the synthetic route for CAS No. 1209166-91-5. Organic chemists often search for efficient and scalable methods to synthesize this compound. Recent advancements in catalytic processes and green chemistry have provided new avenues for its production, minimizing environmental impact while maintaining high yields. The pyrimidine-2,4-diamine core is particularly noteworthy, as it serves as a versatile scaffold for further functionalization.

In the context of current trends, the demand for N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine has risen due to its potential applications in personalized medicine. With the growing focus on precision healthcare, researchers are investigating how this compound can be tailored to individual patient needs. Its cyclohexyl group, for instance, may influence its pharmacokinetic properties, offering opportunities for optimized drug formulations.

Furthermore, the compound's stability and solubility are often discussed in academic forums. The oxolan-2-yl moiety contributes to its solubility profile, a critical factor in drug development. Researchers are also exploring its compatibility with various delivery systems, such as nanoparticles, to enhance bioavailability. These discussions align with the broader industry shift toward improving drug delivery mechanisms.

From a commercial perspective, CAS No. 1209166-91-5 is increasingly listed in catalogs of specialty chemicals, catering to pharmaceutical and biotech companies. Suppliers emphasize its high purity and compliance with regulatory standards, addressing the stringent requirements of modern drug development. The compound's nitro group, in particular, is a focal point for quality control, as it can influence both reactivity and stability.

In summary, N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine represents a fascinating area of research with broad implications for medicine and chemistry. Its structural complexity and functional diversity make it a valuable subject for ongoing studies, while its potential applications align with cutting-edge trends in healthcare and technology. As research progresses, this compound is likely to remain a key player in the development of next-generation therapeutics.

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